Aryl-substituted symmetrical and unsymmetrical benzothiadiazoles†

RSC Advances Pub Date: 2015-02-06 DOI: 10.1039/C4RA15424J

Abstract

A set of benzothiadiazoles (BTD) of the type D–π–A–π–D and D1–π–A–π–D2 were designed and synthesized by the Pd-catalyzed Sonogashira cross-coupling reaction. Their photophysical and electrochemical properties were studied. The substitution of anthracene on BTD improves its thermal stability, and lowers the HOMO–LUMO gap, which results in a red shift of the electronic absorption. The experimental optical gap values show good agreement with the calculated HOMO–LUMO gap.

Graphical abstract: Aryl-substituted symmetrical and unsymmetrical benzothiadiazoles
Aryl-substituted symmetrical and unsymmetrical benzothiadiazoles†
Recommended Literature